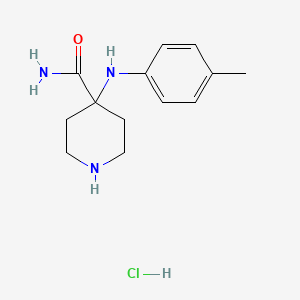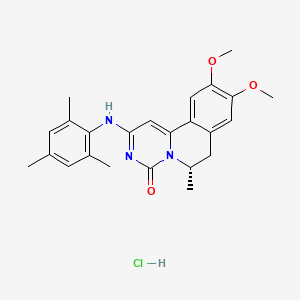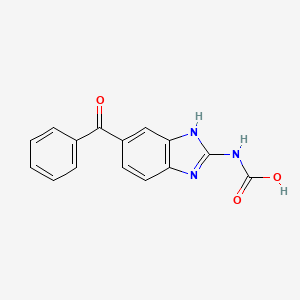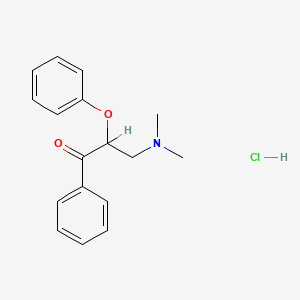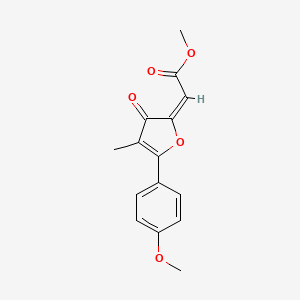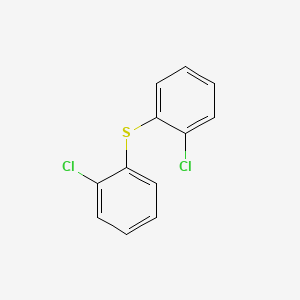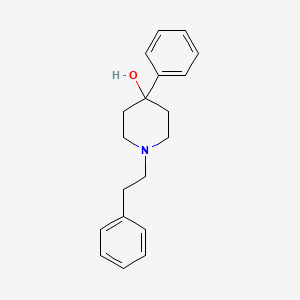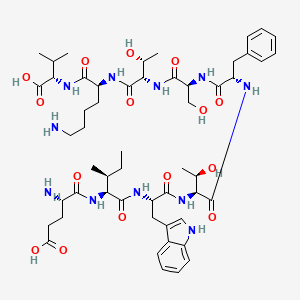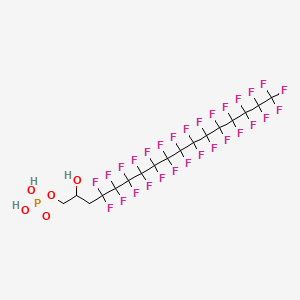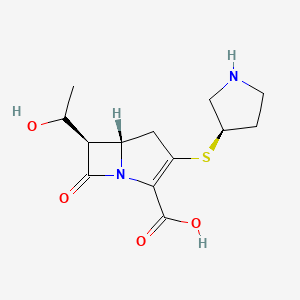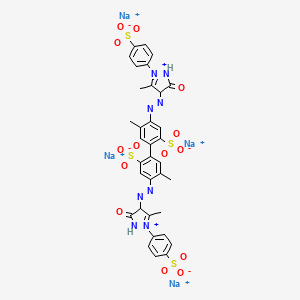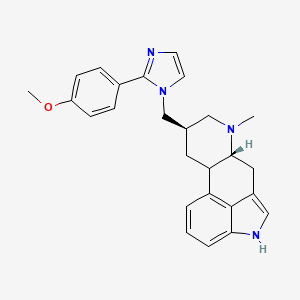
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core with various functional groups attached, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, hydroxylation, and other functional group modifications. Common reagents used in these reactions include alkyl halides, oxidizing agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine ring or attached functional groups.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its unique properties in material science and catalysis.
作用機序
The mechanism of action of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate.
Adenine: A fundamental component of nucleotides in DNA and RNA.
Uniqueness
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione is unique due to its specific functional groups and structural configuration, which may impart distinct chemical and biological properties compared to other purine derivatives.
特性
CAS番号 |
86257-17-2 |
|---|---|
分子式 |
C17H28N4O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O4/c1-12(2)7-9-21-16(24)14-15(19(3)17(21)25)18-11-20(14)8-5-4-6-13(23)10-22/h11-13,22-23H,4-10H2,1-3H3 |
InChIキー |
DPKGPVOXOAQRFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


